molecular formula C22H18N6O2S2 B4153763 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-[4-(6-methylbenzothiazol-2-y l)phenyl]acetamide

2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-[4-(6-methylbenzothiazol-2-y l)phenyl]acetamide

Cat. No.: B4153763
M. Wt: 462.6 g/mol
InChI Key: KKNCVCDDHFIATF-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core substituted with a 2-furyl group at position 5 and a thioether linkage to an acetamide moiety. The acetamide nitrogen is further conjugated to a 4-(6-methylbenzothiazol-2-yl)phenyl group. Its synthesis typically involves the reaction of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with chloroacetamide derivatives under alkaline conditions, followed by purification via recrystallization . The compound exhibits notable anti-exudative and anti-inflammatory activities, with studies demonstrating its efficacy at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) in preclinical models .

Properties

IUPAC Name

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O2S2/c1-13-4-9-16-18(11-13)32-21(25-16)14-5-7-15(8-6-14)24-19(29)12-31-22-27-26-20(28(22)23)17-3-2-10-30-17/h2-11H,12,23H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNCVCDDHFIATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CSC4=NN=C(N4N)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-[4-(6-methylbenzothiazol-2-y l)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting an appropriate hydrazine derivative with a suitable nitrile under acidic or basic conditions.

    Introduction of the Furyl Group: The furyl group can be introduced via a substitution reaction, where a furyl halide reacts with the triazole intermediate.

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized by cyclization of an appropriate thiourea derivative with a suitable aldehyde or ketone.

    Coupling of the Intermediates: The final step involves coupling the triazole-furyl intermediate with the benzothiazole derivative using a suitable coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-[4-(6-methylbenzothiazol-2-y l)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to inhibit specific enzymes and receptors.

    Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules, potentially serving as a building block for pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-[4-(6-methylbenzothiazol-2-y l)phenyl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Pharmacodynamic and Pharmacokinetic Profiles

  • Anti-Exudative Activity : The target compound outperforms analogs with bulkier substituents (e.g., benzyloxy or sulfamoylphenyl) due to optimized steric compatibility with inflammatory mediators like prostaglandin synthases .
  • Metabolic Stability : Allyl or ethyl groups at the triazole N-4 position enhance hepatic stability but may introduce toxicity risks, as seen in fluorophenyl derivatives .
  • Solubility : Polar groups (e.g., sulfamoyl in ) improve water solubility but reduce membrane permeability, whereas lipophilic thiophene or benzothiazole groups enhance tissue penetration .

Toxicity Considerations

  • Hepatotoxicity : Fluorinated aryl groups (e.g., difluorophenyl in ) correlate with elevated liver enzyme levels in preclinical studies, necessitating cautious optimization.

Key Research Findings

  • Structure-Activity Relationship (SAR) :
    • The 2-furyl group on the triazole ring is critical for anti-inflammatory activity; replacement with thiophene reduces potency by 30–40% .
    • The 6-methylbenzothiazole moiety enhances selectivity for cytokine inhibition (TNF-α suppression by 65% at 10 μM) compared to simpler aryl groups .
  • Synthetic Feasibility : The target compound’s synthesis yields (>75%) surpass those of sulfamoylphenyl derivatives (50–60%), making it more scalable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-[4-(6-methylbenzothiazol-2-y l)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-[4-(6-methylbenzothiazol-2-y l)phenyl]acetamide

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